Ethyl 1,3-benzothiazole-2-sulfonate
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Overview
Description
Ethyl 1,3-benzothiazole-2-sulfonate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including ethyl 1,3-benzothiazole-2-sulfonate, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely used method.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide with appropriate precursors can also yield benzothiazole derivatives.
Microwave Irradiation: This method accelerates the reaction process and can be used to synthesize benzothiazole derivatives efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-benzothiazole-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Catalysts: Iodine, samarium triflate, and other catalysts can facilitate various reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Sulfides: Formed through reduction reactions.
Substituted Benzothiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 1,3-benzothiazole-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1,3-benzothiazole-2-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 1,3-benzothiazole-2-sulfonate can be compared with other benzothiazole derivatives:
Properties
CAS No. |
54973-69-2 |
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Molecular Formula |
C9H9NO3S2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
ethyl 1,3-benzothiazole-2-sulfonate |
InChI |
InChI=1S/C9H9NO3S2/c1-2-13-15(11,12)9-10-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 |
InChI Key |
YKYHYFKZYBXMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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